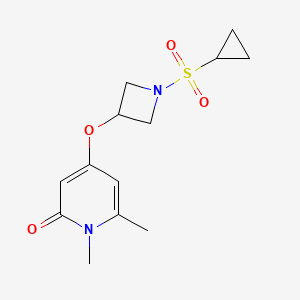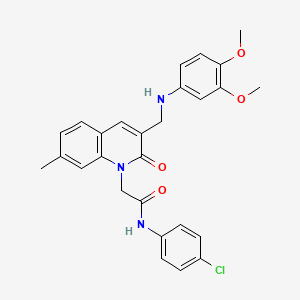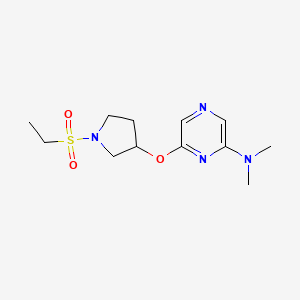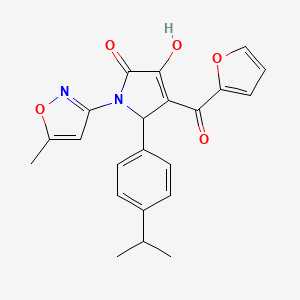
4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a chemically modified derivative that is likely to possess interesting biological activities due to its structural complexity and functional groups. Although the provided papers do not directly discuss this compound, they offer insights into the chemical modification of related azetidinone derivatives and their potential antimicrobial activities.
Synthesis Analysis
The synthesis of related azetidinone derivatives is detailed in the first paper, where the authors describe the chemical modification of sulfazecin to produce 4-substituted derivatives with potent antimicrobial activities . The synthesis involves starting from a cis-1-(2,4-dimethoxybenzyl)-4-methoxycarbonyl-3-phthalimido-2-azetidinone and performing a cycloaddition reaction. The use of triethylamine and the isolation of a possible intermediate, an acyl iminium salt, are key steps in the formation of the β-lactam ring, which is a core structure in many antibiotics .
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered β-lactam ring, which is crucial for their biological activity. The stereochemistry of these compounds is also significant, as the cis isomers have been found to be more active than their trans counterparts, particularly against certain bacteria . The compound of interest would also have a complex molecular structure due to the presence of the cyclopropylsulfonyl group and the pyridinone moiety, which may influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving azetidinone derivatives typically include cycloaddition to form the β-lactam ring and subsequent modifications to introduce various substituents that can enhance antimicrobial activity . The second paper discusses a stereocontrolled synthesis approach that involves a selective bond cleavage of the four-membered ring and rearrangement to form highly functionalized pyrrolizidine systems . These reactions are indicative of the versatility and reactivity of azetidinone derivatives, suggesting that the compound of interest may also undergo similar transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not discussed in the provided papers, the properties of azetidinone derivatives can be inferred. These compounds are likely to be crystalline solids based on the synthesis of related compounds . Their solubility, melting points, and stability would depend on the specific functional groups present. The presence of the sulfonyl and pyridinone groups in the compound of interest suggests it may have unique solubility characteristics and could be stable under various conditions.
Aplicaciones Científicas De Investigación
Reaction Mechanisms and Synthesis
Azetidinone compounds, including those related to the specified chemical, have been extensively studied for their unique reaction mechanisms and synthetic applications. For instance, the cycloaddition behavior of allenes toward pyridine N-oxides has been explored, highlighting the formation of azetidine-type cycloadducts through sigmatropic rearrangement and cycloaddition processes. This illustrates the compound's potential in facilitating complex chemical synthesis and structural formation in heterocyclic chemistry (Matsuoka et al., 1992).
Antimicrobial and Antifungal Activities
Research into azetidinone derivatives has shown promising antimicrobial and antifungal activities. A study on azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives revealed their effectiveness against various bacterial and fungal strains, demonstrating the compound's potential in developing new antibacterial and antifungal agents (Shah et al., 2014).
Antitubercular Activities
Further investigations into pyrimidine-azetidinone analogues have uncovered their antioxidant, antimicrobial, and antitubercular activities, highlighting the compound's versatility in addressing multiple health challenges, especially in combating tuberculosis and other microbial infections (Chandrashekaraiah et al., 2014).
Biological and Chemical Applications
Azetidinone and its derivatives have been synthesized and evaluated for various biological activities, including as potential antidepressant and nootropic agents. This reflects the broader implications of these compounds in medicinal chemistry and neuropharmacology (Thomas et al., 2016).
Heterocyclic Compound Synthesis
The compound also plays a crucial role in the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which have been explored for their antibacterial properties, showcasing the potential for new drug development and chemical synthesis applications (Azab et al., 2013).
Propiedades
IUPAC Name |
4-(1-cyclopropylsulfonylazetidin-3-yl)oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-9-5-10(6-13(16)14(9)2)19-11-7-15(8-11)20(17,18)12-3-4-12/h5-6,11-12H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZUJQSIYLMHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2517878.png)

![N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517882.png)



![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2517891.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)


![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)